2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide
Description
2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide is a bromoacetamide derivative featuring a morpholine ring conjugated via a carbonyl group to the phenyl substituent.
Properties
IUPAC Name |
2-bromo-N-[2-(morpholine-4-carbonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c14-9-12(17)15-11-4-2-1-3-10(11)13(18)16-5-7-19-8-6-16/h1-4H,5-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSANTWZAYGIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Formation of 4-(Bromoacetyl)Morpholine
Method Overview:
The initial step involves brominating morpholine derivatives to generate 4-(bromoacetyl)morpholine, which serves as a pivotal intermediate for subsequent coupling reactions.
Key Reaction Conditions & Variants:
- Bromination efficiency depends on temperature control, solvent choice, and the molar ratio of reagents.
- Lower temperatures (-25°C to 0°C) prevent over-bromination and side reactions.
- Dichloromethane and tetrahydrofuran are preferred solvents due to their inertness and solubility profiles.
Coupling of 4-(Bromoacetyl)Morpholine with Aromatic Amines
Method Overview:
The key step involves nucleophilic substitution where the amino group of the phenyl derivative reacts with the bromoacetyl moiety to form the target acetamide.
- The choice of base influences the reaction rate and yield; tertiary amines like triethylamine are common.
- Elevated temperatures (above 65°C) can accelerate coupling but risk side reactions.
- Solvent polarity and inert atmosphere conditions are critical for high purity and yield.
Alternative Synthetic Routes and Variations
Use of Phase Transfer Catalysts:
Enhances nucleophilic substitution efficiency, especially in aqueous-organic biphasic systems.Microwave-Assisted Synthesis:
Accelerates coupling reactions, reducing reaction times from days to hours with comparable yields.Solid-Phase Synthesis:
For industrial-scale production, immobilized reagents on solid supports facilitate purification and scalability.
Data Table Summarizing Key Preparation Parameters
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Brominating reagent | Bromoacetyl Bromide | Bromoacetyl Bromide | Bromoacetyl Bromide |
| Solvent | Dichloromethane | THF | Dichloromethane |
| Temperature | -25°C to 0°C | 10°C to RT | -25°C |
| Reaction time | 1.25 - 1.5 hours | 2 hours | 1.25 hours |
| Yield of intermediate | 62-67% | 67% | 62% |
| Coupling base | Triethylamine / Cs2CO3 | K2CO3 | N,N-diisopropylethylamine |
| Coupling solvent | DCM / DMF | DMF | DCM |
| Coupling temperature | -4°C to 20°C | 20°C | 20°C |
| Coupling yield | 33-62% | 33% | 62% |
Notes and Recommendations
- Temperature Control: Precise temperature regulation during bromination minimizes over-bromination and side reactions.
- Solvent Choice: Inert solvents like DCM and THF are preferred for their compatibility and ease of removal.
- Reaction Monitoring: TLC or NMR should be employed to monitor reaction progress.
- Purification: Post-reaction purification via column chromatography or recrystallization ensures high purity of intermediates.
- Scale-Up Considerations: Continuous flow reactors and automation can improve safety, reproducibility, and yield at industrial scales.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the morpholinylcarbonyl group can interact with various biological molecules . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Substituent Position : Meta-substituted trifluoromethyl groups (e.g., Compound 10 ) show distinct reactivity compared to para-substituted analogs, impacting biological activity.
- Electron-Withdrawing Groups : Trifluoromethyl (‑CF₃) and chloro (‑Cl) substituents increase electrophilicity at the acetamide carbonyl, aiding nucleophilic reactions .
- Morpholinylcarbonyl Group : Unlike halogenated analogs, the morpholine ring in the target compound likely improves water solubility and pharmacokinetics due to its polar, hydrogen-bonding nature.
Biological Activity
2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H15BrN2O3
- Molecular Weight : Approximately 327.19 g/mol
- InChI Key : PYSANTWZAYGIEK-UHFFFAOYSA-N
The compound features a bromine atom attached to an acetamide group, with a morpholinylcarbonyl substituent on the phenyl ring, which enhances its biological activity through improved binding affinity to target biomolecules.
The biological activity of this compound is primarily attributed to its electrophilic nature. The bromine atom can participate in electrophilic substitution reactions, while the morpholinylcarbonyl group facilitates interactions with various biological targets. This interaction can modulate biochemical pathways, potentially leading to therapeutic effects such as:
- Inhibition of Osteoclast Activity : The compound has been shown to suppress mRNA expression of osteoclast-specific marker genes, reducing bone resorption activity and F-actin belt formation in osteoclasts.
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential for this compound in antimicrobial applications .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Osteoclast Activity Study : This study demonstrated that the compound effectively inhibits osteoclast differentiation and function, making it a candidate for osteoporosis treatment.
- Antimicrobial Testing : In a comparative analysis of various substituted phenyl-acetamides, compounds with similar structures showed significant antimicrobial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) due to their lipophilicity, which aids in penetrating bacterial membranes .
- QSAR Analysis : A quantitative structure-activity relationship (QSAR) analysis indicated that modifications on the phenyl ring could enhance the antimicrobial efficacy of related compounds, suggesting that structural optimization could improve the biological activity of this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a substituted phenylacetamide precursor. Introduce the bromoacetamide group via nucleophilic substitution using bromoacetyl bromide under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Step 2 : Functionalize the phenyl ring with the 4-morpholinylcarbonyl group. Use carbodiimide coupling (e.g., EDC/HOBt) to conjugate morpholine-4-carboxylic acid to the ortho-aminophenyl intermediate .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for high-temperature reactions) and catalyst loading (e.g., DMAP for acylation) to enhance yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : Use - and -NMR to confirm bromine substitution and morpholine carbonyl integration. Aromatic protons typically appear at δ 7.2–8.0 ppm, while the morpholine group shows signals at δ 3.4–3.8 ppm .
- HPLC : Employ reverse-phase C18 columns (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm for purity assessment .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~380–400 for CHBrNO) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s potential as an enzyme inhibitor or anticancer agent?
- Experimental Design :
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or proteases based on structural analogs showing activity against inflammatory pathways .
- Assay Setup : Use fluorescence-based enzyme inhibition assays (e.g., ATPase activity) with IC determination. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
- Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and validate results with siRNA knockdown of target proteins .
Q. What role does crystallography play in elucidating the compound’s structure-activity relationship (SAR)?
- Crystallographic Approach :
- Data Collection : Grow single crystals via vapor diffusion (e.g., ethanol/water). Use synchrotron radiation for high-resolution data (≤1.0 Å) .
- Refinement : Apply SHELXL for structure refinement. Analyze hydrogen bonding (e.g., morpholine carbonyl with active-site residues) and halogen interactions (Br···π) to explain bioactivity .
- SAR Insights : Compare with analogs (e.g., 2-Bromo-N-(3-ethoxyphenyl)acetamide) to identify critical substituents for target binding .
Q. How can computational methods enhance the understanding of this compound’s reactivity and metabolic stability?
- Computational Strategies :
- Docking Studies : Use AutoDock Vina to model interactions with protein targets (e.g., COX-2). Focus on the bromine atom’s van der Waals contacts and the morpholine group’s solvation effects .
- ADME Prediction : Apply SwissADME to predict logP (~2.5) and CYP450 metabolism. The morpholine moiety may reduce hepatic clearance by enhancing solubility .
Critical Analysis of Contradictions
- Synthetic Yields : reports 75–85% yields for bromoacetylation, while similar reactions in show lower yields (60–70%). This discrepancy may arise from differences in solvent purity or catalyst efficiency.
- Biological Targets : While emphasizes anti-inflammatory activity, highlights anticancer potential. Researchers should prioritize target validation via CRISPR/Cas9 knockout studies to resolve these differences.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
